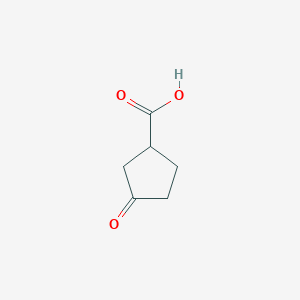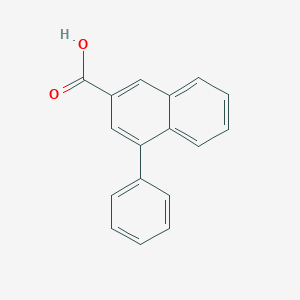
(5-Bromo-2-iodophenyl)methanol
Descripción general
Descripción
(5-Bromo-2-iodophenyl)methanol is an organic compound with the molecular formula C₇H₆BrIO It is a derivative of benzenemethanol, where the benzene ring is substituted with bromine and iodine atoms at the 5th and 2nd positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodophenyl)methanol typically involves the halogenation of benzenemethanol derivatives. One common method includes the reaction of 2-iodophenylmethanol with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and precise control of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form (5-Bromo-2-iodophenyl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of (5-Bromo-2-iodobenzaldehyde) or (5-Bromo-2-iodobenzophenone).
Reduction: Formation of (5-Bromo-2-iodophenyl)methane.
Substitution: Formation of (5-Bromo-2-iodophenyl)chloride or (5-Bromo-2-iodophenyl)bromide.
Aplicaciones Científicas De Investigación
(5-Bromo-2-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-iodophenyl)methanol involves its interaction with various molecular targets. The presence of bromine and iodine atoms in the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, further affecting its biological activity and interactions.
Comparación Con Compuestos Similares
- (5-Bromo-2-chlorophenyl)methanol
- (5-Bromo-2-fluorophenyl)methanol
- (5-Iodo-2-chlorophenyl)methanol
Comparison: (5-Bromo-2-iodophenyl)methanol is unique due to the presence of both bromine and iodine atoms, which can significantly alter its chemical and physical properties compared to similar compounds
Propiedades
IUPAC Name |
(5-bromo-2-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPOOHWJBYWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571730 | |
| Record name | (5-Bromo-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199786-58-8 | |
| Record name | (5-Bromo-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (5-Bromo-2-iodophenyl)methanol in the synthesis of the target dibenzoxapine compound?
A1: this compound serves as the starting material for the synthesis of (Z)-3-(1-(8-bromodibenzo[b,e]oxepin-11(6H)-ylidene)ethyl)aniline hydrochloride. [] This compound, a key intermediate, is crucial for developing a selective nuclear hormone receptor modulator. The synthesis proceeds through a five-step process, highlighting the importance of this compound as the foundational building block. []
Q2: What is the overall yield of the synthesis starting from this compound?
A2: The researchers achieved an overall yield of 47% for the synthesis of the target compound starting from this compound. [] This indicates a reasonable efficiency for the five-step synthetic route.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)



![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)



![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)

